N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGIOXIYMFISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-((1-methylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Oxidation Reactions
The naphthamide group and piperidine ring exhibit distinct oxidation behaviors:
-
Naphthamide Oxidation : The aromatic naphthalene ring can undergo oxidation at electron-rich positions. For example, treatment with potassium permanganate (KMnO₄) in acidic or basic conditions generates hydroxylated derivatives or quinone-like structures .
-
Piperidine Ring Oxidation : The tertiary amine in the 1-methylpiperidine group is resistant to mild oxidation but forms N-oxide derivatives under strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
| Reaction | Reagents/Conditions | Major Products |
|---|---|---|
| Aromatic ring oxidation | KMnO₄, H₂SO₄, 60–80°C | Hydroxynaphthamide derivatives |
| N-Oxide formation | H₂O₂, CH₃COOH, 25°C, 12 hrs | 1-Methylpiperidine N-oxide |
Reduction Reactions
Reductive transformations target the amide bond and aromatic system:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, yielding N-((1-methylpiperidin-4-yl)methyl)-1-naphthylamine .
-
Aromatic Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) partially saturates the naphthalene ring to tetralin derivatives .
| Reaction | Reagents/Conditions | Major Products |
|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | N-((1-methylpiperidin-4-yl)methyl)-1-naphthylamine |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | Tetralin-substituted amide |
Substitution Reactions
The methylpiperidine and naphthamide groups participate in nucleophilic and electrophilic substitutions:
-
Piperidine Methyl Group Substitution : Halogenation (e.g., Cl₂, SOCl₂) replaces the methyl group with chlorine, forming N-((1-chloropiperidin-4-yl)methyl)-1-naphthamide .
-
Aromatic Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the α-position of the naphthamide ring.
Hydrolysis and Stability
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the amide bond, yielding 1-naphthoic acid and (1-methylpiperidin-4-yl)methanamine .
-
Alkaline Stability : The compound resists hydrolysis under basic conditions (pH 10–12) at room temperature .
| Reaction | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 24 hrs | 1-Naphthoic acid + (1-methylpiperidin-4-yl)methanamine |
Key Research Findings
-
Catalytic Applications : The methylpiperidine group enhances solubility in polar aprotic solvents, facilitating catalysis in cross-coupling reactions .
-
Biological Relevance : Derivatives with substituted naphthamide groups show moderate inhibitory activity against kinase enzymes in preclinical studies .
Scientific Research Applications
Neuropsychiatric Disorders
N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide has been investigated for its efficacy in treating neuropsychiatric diseases. It acts on monoamine receptors, particularly the serotonin receptor 5-HT2A, which is implicated in conditions such as schizophrenia, major depressive disorder, and anxiety disorders.
Case Study:
A study indicated that compounds similar to this compound showed promise in reducing symptoms of schizophrenia and bipolar disorder, demonstrating a favorable safety profile and improved patient outcomes when administered in controlled trials .
Cancer Research
The compound has also been explored as a potential therapeutic agent in oncology. Its structure allows it to interact with various molecular targets involved in cancer progression.
Data Table: Potential Targets and Effects
| Target Protein | Effect | Reference |
|---|---|---|
| CDK2 | Inhibition of cell proliferation | |
| ERK5 | Inhibition leads to reduced tumor growth |
Research has shown that modifications to the naphthamide structure can enhance its efficacy against specific cancer cell lines, suggesting its utility as a lead compound for further drug development.
Chemical Synthesis and Derivatives
The synthesis of this compound involves several steps, including amide coupling reactions and purification processes. Variations in synthesis methods can yield derivatives with altered pharmacological properties, broadening the scope of applications.
Synthesis Overview:
The typical synthesis pathway includes:
- Formation of the naphthamide backbone.
- Introduction of the piperidine moiety via alkylation.
- Purification through crystallization or chromatography.
Cosmetic Applications
Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin-beneficial properties. Its ability to modulate skin cell behavior makes it an attractive candidate for anti-aging products.
Case Study:
A formulation incorporating this compound was tested for its effects on skin hydration and elasticity, showing significant improvements compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound lacks the tetrahydro-2H-pyran (THP) or methoxypyridinyl substituents present in Compounds 17 and 11, respectively.
Analysis :
- Synthetic Accessibility : Compound 17’s higher yield (78%) compared to Compound 11 (14%) suggests that the THP group is less synthetically challenging than the methoxypyridinyl-naphthylethyl motif.
- Lipophilicity : The longer HPLC retention time of Compound 11 (4.78 min) indicates greater lipophilicity, likely due to its methoxypyridinyl and naphthylethyl groups. The target compound’s 1-methylpiperidinyl group may confer intermediate lipophilicity.
Metabolic Stability
describes microsomal stability assays using human and mouse liver microsomes. While specific data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Compound 17 : The THP group may enhance metabolic stability by resisting oxidative degradation, as saturated ethers are less prone to cytochrome P450-mediated metabolism.
For the target compound, the 1-methylpiperidinyl group may undergo N-demethylation or ring oxidation, necessitating further profiling .
Functional Implications
- Blood-Brain Barrier (BBB) Penetration : Compound 11’s higher lipophilicity may favor CNS penetration, whereas the target compound’s balance of hydrophobicity and polarity could optimize bioavailability.
Biological Activity
N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene moiety linked to a piperidine derivative, which is crucial for its biological activity.
This compound functions primarily as an inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in protein folding and stabilization. Inhibition of Hsp90 leads to the degradation of client proteins that are critical for cancer cell survival, which can result in apoptosis of malignant cells.
Key Findings:
- Inhibition of Hsp90 : The compound has been shown to induce the degradation of several client proteins dependent on Hsp90, including HER2 and Raf, which are implicated in various cancers .
- Induction of Heat Shock Response (HSR) : While it promotes client protein degradation, it also triggers a pro-survival heat shock response, complicating its therapeutic application .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Hsp90 inhibition |
| SKBr3 | 3.8 | Hsp90 inhibition |
| A549 | 7.0 | Hsp90 inhibition |
These results indicate that the compound effectively reduces cell viability through targeted mechanisms.
In Vivo Studies
Preclinical studies have assessed the compound's efficacy in animal models. For example, administration in xenograft models showed a reduction in tumor size correlating with decreased levels of Hsp90 client proteins.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and naphthalene moiety can significantly influence biological activity. Compounds with increased hydrophobicity and specific substitutions on the naphthalene ring generally exhibit enhanced potency.
Notable Modifications:
- Substituents on Naphthalene : Introduction of electron-donating groups has been shown to increase binding affinity to Hsp90.
- Piperidine Variants : Alterations in the piperidine structure can lead to variations in selectivity and potency against different cancer types .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer : A study demonstrated that this compound effectively reduced tumor growth in MCF-7 xenografts by inducing apoptosis through Hsp90 inhibition.
- Lung Cancer : In A549 models, it was observed that treatment led to a significant decrease in tumor volume and an increase in apoptosis markers.
Q & A
Q. How are synthesis challenges addressed during scale-up?
- Methodology :
- Continuous flow chemistry : Use microreactors for exothermic steps (e.g., amide coupling).
- Quality control : Implement PAT (Process Analytical Technology) with in-line FTIR for real-time monitoring.
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
